CRBN Interactome Breadth vs. Pomalidomide
In a unified, label-free quantitative affinity proteomics workflow using FLAG-CRBN-DDB1ΔB as bait in MOLT4 and Kelly cell lysates, SB1-G-187 enriched 18 protein targets (16 in MOLT4, 7 in Kelly), compared to 11 targets for the benchmark molecular glue pomalidomide (9 in MOLT4, 4 in Kelly) [1]. This represents a 64% larger target capture in this specific assay context, demonstrating that SB1-G-187's heterobifunctional design accesses a broader CRBN-dependent interactome than an FDA-approved IMiD molecular glue when profiled under identical conditions [1].
| Evidence Dimension | Number of CRBN-enriched protein targets in combined MOLT4 + Kelly cell lysates |
|---|---|
| Target Compound Data | 18 enriched targets (16 MOLT4, 7 Kelly) |
| Comparator Or Baseline | Pomalidomide: 11 enriched targets (9 MOLT4, 4 Kelly) |
| Quantified Difference | +7 targets (+64%); non-overlapping target sets beyond the 4 shared substrates |
| Conditions | FLAG-CRBN-DDB1ΔB affinity enrichment, label-free quantitative proteomics, MOLT4 and Kelly cell lysates, significance cutoffs: fold change >1.5, P <0.001 [1] |
Why This Matters
A broader CRBN interactome profile enables discovery of neo-substrates and off-target liabilities not captured by pomalidomide, making SB1-G-187 a more informative probe for chemical proteomics and target deconvolution studies.
- [1] Baek K, Metivier RJ, et al. Unveiling the hidden interactome of CRBN molecular glues. Nature Communications. 2025;16:6831. DOI: 10.1038/s41467-025-62099-w View Source
